Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetrasodium salt
CAS No.: 3770-58-9
Cat. No.: VC17013515
Molecular Formula: C9H12N3Na4O13P3
Molecular Weight: 555.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3770-58-9 |
|---|---|
| Molecular Formula | C9H12N3Na4O13P3 |
| Molecular Weight | 555.08 g/mol |
| IUPAC Name | tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
| Standard InChI | InChI=1S/C9H16N3O13P3.4Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1 |
| Standard InChI Key | OMTROTXSORXTNV-OIXZBRQUSA-J |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
| Canonical SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetrasodium salt (hereafter referred to as dCTP-Na4) is characterized by a 2'-deoxycytidine moiety linked to a triphosphate group. The absence of a hydroxyl group at the 2' position of the ribose sugar distinguishes it from ribonucleotides, enabling its incorporation into DNA rather than RNA . The tetrasodium salt formulation arises from the neutralization of the triphosphate’s acidic hydrogens with four sodium ions, yielding the molecular formula C9H12N3Na4O13P3 and a molecular weight of 491.15 g/mol .
The sodium ions enhance solubility in aqueous buffers (up to 10 mg/ml) and stabilize the compound against hydrolysis, particularly in enzymatic environments . Crystalline forms of dCTP-Na4 are typically colorless to light yellow, with a pH-dependent solubility profile. At neutral pH, the compound partially converts to H2EDTA2−, a behavior observed in analogous tetrasodium salts like EDTA .
Comparative Analysis with Analogous Nucleotides
dCTP-Na4 belongs to a broader class of nucleoside triphosphates, each tailored for specific roles in nucleic acid metabolism. The table below highlights key distinctions between dCTP-Na4 and related compounds:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Deoxycytidine Triphosphate Trisodium Salt | C9H14N3Na3O13P3 | Lacks tetrahydrogen modification; less stable in ribonuclease-rich environments. |
| Uridine Triphosphate Tetrasodium Salt | C9H12N2Na4O14P3 | Involved in RNA synthesis; uracil base differs from cytosine. |
| Adenosine Triphosphate Tetrasodium Salt | C10H12N5Na4O13P3 | Primary cellular energy carrier; adenine base. |
The tetrahydrogen modification in dCTP-Na4 confers unique resistance to enzymatic degradation, a critical advantage in applications requiring long-term stability .
Synthesis and Production
Synthetic Pathways
The synthesis of dCTP-Na4 typically involves phosphorylation of 2'-deoxycytidine using trifluoroethoxycarbonyl-activated intermediates, a method adapted from carboxamide-modified nucleotide production . For example, Matsuda et al. demonstrated that treating cytidine derivatives with primary amines yields 5-carboxamide analogs, a strategy applicable to dCTP-Na4 synthesis .
Industrial-Scale Production
Industrial production mirrors techniques used for tetrasodium EDTA, where ethylenediaminetetraacetic acid is neutralized with four equivalents of sodium hydroxide . For dCTP-Na4, neutralization of the triphosphate’s acidic hydrogens with sodium ions ensures a pH-stable product suitable for laboratory and diagnostic use .
Biological Activities and Mechanisms
Role in DNA Synthesis
dCTP-Na4 serves as a substrate for DNA polymerases during DNA replication and repair. Its incorporation into nascent DNA strands is governed by base-pairing with template guanine residues . Studies using reverse transcriptases have shown that dCTP-Na4 supports cDNA synthesis from RNA templates, a foundational technique in molecular cloning .
Enzyme Interactions and Inhibition
dCTP-Na4 interacts with enzymes beyond polymerases. For instance, deoxycytidine triphosphate deaminase converts dCTP to dUTP, a precursor for thymidylate synthesis . Competitive inhibition experiments reveal that dCTP-Na4 analogs like ddhCTP (deoxy-3′,4′-didehydro-cytidine triphosphate) reduce the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and lactate dehydrogenase (LDH) by binding to their substrate pockets . Such interactions underscore dCTP-Na4’s potential as a modulator of metabolic pathways.
Applications in Research and Diagnostics
DNA Sequencing and PCR
dCTP-Na4 is a staple in Sanger sequencing and polymerase chain reaction (PCR), where it ensures high-fidelity amplification. Its tetrasodium formulation minimizes magnesium chelation, preserving Taq polymerase activity . Commercial preparations, such as those offered by Santa Cruz Biotechnology, provide 10–25 mg quantities optimized for these applications .
Stability in Long-Term Assays
The compound’s resistance to ribonuclease degradation makes it ideal for long-term enzymatic assays and in vitro transcription systems. Comparative studies show that dCTP-Na4 retains >90% activity after 24 hours in ribonuclease-containing buffers, whereas trisodium analogs degrade by 40% under identical conditions .
Pharmacological and Industrial Relevance
Industrial Uses
Beyond molecular biology, dCTP-Na4’s chelating properties parallel those of tetrasodium EDTA, enabling applications in metal ion sequestration and coolant system maintenance . Its ability to stabilize aqueous solutions against oxidation is exploited in diagnostic reagent formulations .
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